4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide
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Overview
Description
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes a benzhydryl group, a cyclopropyl-substituted pyrazole ring, and a piperazine carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The cyclopropyl group is introduced via cyclopropanation reactions. The benzhydryl group is then attached to the pyrazole ring through a nucleophilic substitution reaction. Finally, the piperazine ring is introduced, and the carboxamide group is formed through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzhydryl and pyrazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-4-(3-cyclopropyl-1H-pyrazol-5-yl)piperazine-1-carboxamide
- N-benzhydryl-4-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
- N-benzhydryl-4-(3-cyclopropyl-1H-pyrazol-5-yl)benzimidazole
Uniqueness
4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-benzhydryl-4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-28-23(18-22(27-28)19-12-13-19)29-14-16-30(17-15-29)25(31)26-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18-19,24H,12-17H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNQBZNMWNZPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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